N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide
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Overview
Description
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Introduction of the Chloro Group: The chloro group can be introduced through a substitution reaction using appropriate chlorinating agents.
N-Methylation: The N-methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The chloro group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets in the body. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The chloro and N-methyl groups can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide: can be compared with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and N-methyl groups can enhance its stability, solubility, and bioactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C8H12ClN3O |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-[1-(1H-pyrazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H12ClN3O/c1-6(7-3-4-10-11-7)12(2)8(13)5-9/h3-4,6H,5H2,1-2H3,(H,10,11) |
InChI Key |
BYJXXZCRYCOKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NN1)N(C)C(=O)CCl |
Origin of Product |
United States |
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